4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one
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Overview
Description
4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of indene derivatives with piperidine and pyrrolidinone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of spirocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its anticancer and antimicrobial activities.
Spirooxindole: Used in drug discovery for its diverse biological properties.
Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]: Investigated for its potential therapeutic applications.
Uniqueness
4,4-Dimethyl-1-(2-oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4,4-dimethyl-1-(2-oxo-2-spiro[indene-1,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-20(2)13-18(24)23(15-20)14-19(25)22-11-9-21(10-12-22)8-7-16-5-3-4-6-17(16)21/h3-8H,9-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGNBYVODWDOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1)CC(=O)N2CCC3(CC2)C=CC4=CC=CC=C34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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